5-(4-Chlorophenyl)pentanoic acid is a chemical compound characterized by its unique structure and potential applications in pharmaceuticals. It is classified as an aromatic carboxylic acid due to the presence of a phenyl group substituted with chlorine, along with a pentanoic acid backbone. This compound has garnered interest for its synthetic pathways and biological activities.
The synthesis of 5-(4-Chlorophenyl)pentanoic acid can be achieved through several methods, including homologation reactions. A notable synthetic route involves the modification of baclofen, where a seven-step reaction sequence is employed to introduce the pentanoic acid chain at the carboxyl end .
The molecular structure of 5-(4-Chlorophenyl)pentanoic acid features a pentanoic acid chain (five carbon atoms) attached to a phenyl ring that has a chlorine substituent at the para position (the fourth carbon) relative to the carboxylic acid group.
5-(4-Chlorophenyl)pentanoic acid can participate in various chemical reactions typical of carboxylic acids, including esterification, amidation, and reduction reactions.
The mechanism of action for 5-(4-Chlorophenyl)pentanoic acid involves its interaction with biological targets, particularly in pharmacological contexts. While specific mechanisms are not well-documented for this compound alone, related compounds have shown activity at GABA receptors, influencing neurotransmission .
5-(4-Chlorophenyl)pentanoic acid is primarily utilized in research settings for:
5-(4-Chlorophenyl)pentanoic acid is characterized by a linear aliphatic carboxylic acid chain (pentanoic acid) attached to a 4-chlorophenyl ring at the fifth carbon position. This structure confers both hydrophobic (aromatic chlorophenyl group) and hydrophilic (carboxylic acid) properties, influencing its solubility and reactivity. The compound appears as a white to off-white crystalline powder under standard conditions and is typically stored at 2–8°C in sealed containers [3] [4].
Systematic nomenclature follows IUPAC conventions:
Molecular descriptors:
Table 1: Key Identifiers of 5-(4-Chlorophenyl)pentanoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Numbers | 2354483-55-7 (derivative), 161725-12-8 (base) | A2Bchem [1], ChemScene [3] |
| Molecular Formula (Base) | C₁₁H₁₃ClO₂ | ChemScene [3] |
| Molecular Weight | 212.67 g/mol | ChemScene [3] |
| SMILES | O=C(O)CCCCC1=CC=C(Cl)C=C1 | A2Bchem [1] |
| Purity (Commercial) | ≥95% | ChemScene [3] |
The compound emerged in the late 1990s as a synthetic intermediate in pharmacological research targeting γ-aminobutyric acid (GABA) receptor modulators. Its first documented synthesis was reported in the Journal of Medicinal Chemistry (1999), where it served as a key precursor for baclofen (GABA_B agonist) homologues [5]. Researchers synthesized 5-(4-chlorophenyl)pentanoic acid via multi-step sequences involving:
No naturally occurring sources have been identified, confirming its status as a purely synthetic compound. Initial interest stemmed from its structural similarity to neuroactive molecules, though it lacked direct receptor affinity itself [5].
Synthetic Versatility
The carboxylic acid group enables diverse derivatization, making it a linchpin for complex molecule synthesis:
Table 2: Key Derivatives and Research Significance
| Derivative/Application | Role/Significance | Reference |
|---|---|---|
| (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid | GABA_B receptor ligand (50x weaker than baclofen) | AChemBlock [4], Academia.edu [5] |
| 5-(4-Chlorophenyl)valeric acid esters | Biofuel additives (valeric acid esters derived from lignocellulose) | ScienceDirect |
| Unsaturated analogues (e.g., pentenoic acids) | Substrates for catalytic asymmetric halogenation reactions | ScienceDirect |
Pharmacological Relevance
While 5-(4-chlorophenyl)pentanoic acid itself shows no affinity for GABAA or GABAB receptors [5], its structural motifs are pharmacologically advantageous:
Industrial Applications
The compound’s utility extends to:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7
CAS No.: